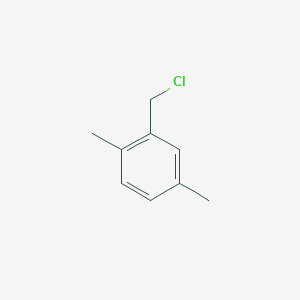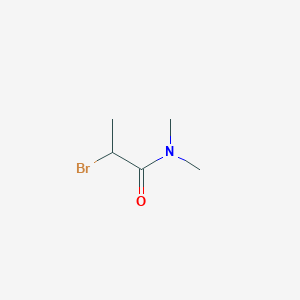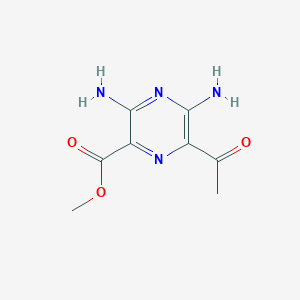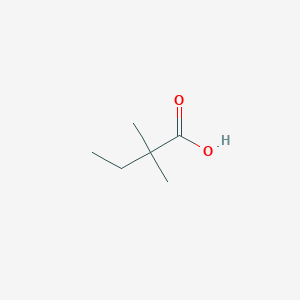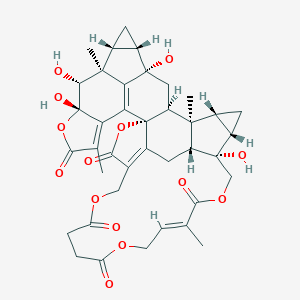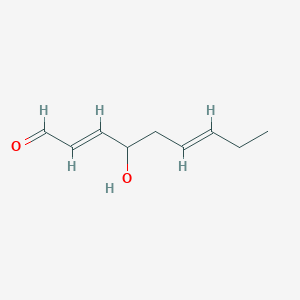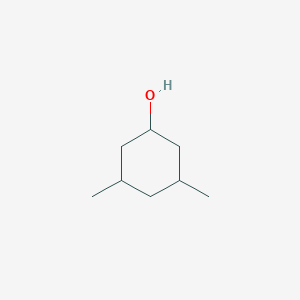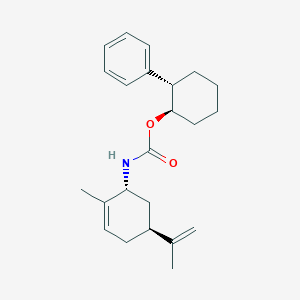
5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene, also known as IMPC, is a synthetic compound that has gained popularity in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The exact mechanism of action of 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene is not fully understood, but it is believed to act through multiple pathways. 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor progression. 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene also induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene has been shown to have several biochemical and physiological effects, including the inhibition of COX-2 and MMPs, the induction of apoptosis, and the modulation of immune responses. 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene in lab experiments is its potency and selectivity. 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene has been shown to exhibit potent anti-inflammatory and anti-tumor activities at low concentrations, making it an attractive candidate for drug development. However, one limitation of using 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene is its relatively complex synthesis process, which may limit its availability and accessibility to researchers.
Future Directions
There are several potential future directions for 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene research. One area of interest is the development of 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene-based drug delivery systems, which can be used to selectively target cancer cells or tissues. Another area of interest is the investigation of 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene's potential use in the treatment of viral infections, such as COVID-19. Additionally, further studies are needed to fully understand the mechanism of action of 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene and its potential applications in various scientific fields.
Synthesis Methods
5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene can be synthesized through a multistep reaction process that involves the use of various chemical reagents and catalysts. The synthesis process starts with the preparation of 2-methyl-1-cyclohexene, which is then converted into 5-isopropenyl-2-methyl-1-cyclohexene through a Grignard reaction. This intermediate is then reacted with N-(2-phenylcyclohexyloxycarbonyl)amine to obtain the final product, 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene.
Scientific Research Applications
5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene has been extensively studied in various scientific fields, including pharmacology, biochemistry, and molecular biology. It has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities in vitro and in vivo. 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene has also been investigated for its potential use in drug delivery systems, as it can be conjugated with various targeting moieties to selectively deliver drugs to specific cells or tissues.
properties
CAS RN |
132646-18-5 |
|---|---|
Product Name |
5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene |
Molecular Formula |
C23H31NO2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
[(1R,2S)-2-phenylcyclohexyl] N-[(1R,5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl]carbamate |
InChI |
InChI=1S/C23H31NO2/c1-16(2)19-14-13-17(3)21(15-19)24-23(25)26-22-12-8-7-11-20(22)18-9-5-4-6-10-18/h4-6,9-10,13,19-22H,1,7-8,11-12,14-15H2,2-3H3,(H,24,25)/t19-,20-,21+,22+/m0/s1 |
InChI Key |
YSGTZHZXXYNEFN-FNAHDJPLSA-N |
Isomeric SMILES |
CC1=CC[C@@H](C[C@H]1NC(=O)O[C@@H]2CCCC[C@H]2C3=CC=CC=C3)C(=C)C |
SMILES |
CC1=CCC(CC1NC(=O)OC2CCCCC2C3=CC=CC=C3)C(=C)C |
Canonical SMILES |
CC1=CCC(CC1NC(=O)OC2CCCCC2C3=CC=CC=C3)C(=C)C |
synonyms |
5-IMPAC 5-isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



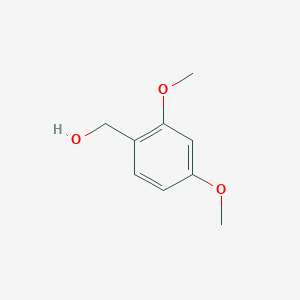
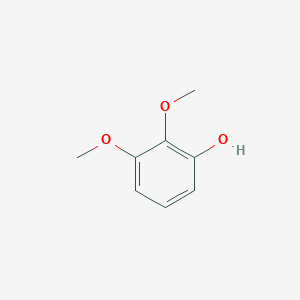
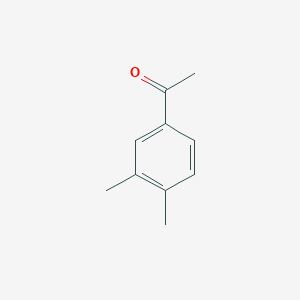
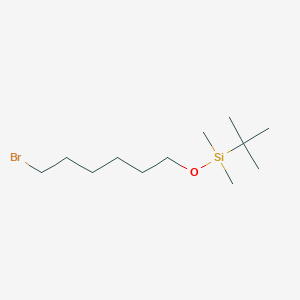
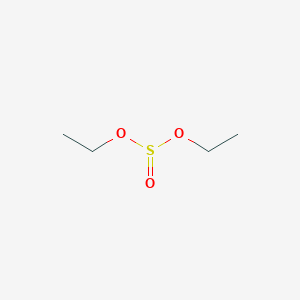
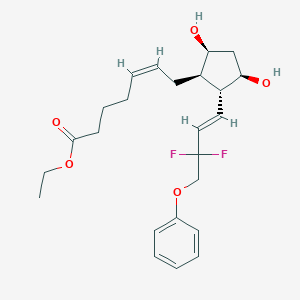
![3-Methylisothiazolo[4,3-d]isoxazol-4-amine](/img/structure/B146673.png)
